molecular formula C20H26N2O2 B5090998 1-(3,5-dimethyl-2-furoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine

1-(3,5-dimethyl-2-furoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine

Cat. No. B5090998
M. Wt: 326.4 g/mol
InChI Key: OZOKUTKRMHAFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethyl-2-furoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMFP-DPA and is a member of the piperidine family of compounds. DMFP-DPA has shown promising results in various research studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mechanism of Action

The mechanism of action of DMFP-DPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. DMFP-DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DMFP-DPA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DMFP-DPA has been shown to have significant biochemical and physiological effects. In vitro studies have shown that DMFP-DPA inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that DMFP-DPA reduces the growth of tumors in mice and reduces inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

DMFP-DPA has several advantages for lab experiments. It is easy to synthesize, and it has a high purity. DMFP-DPA has also been shown to have low toxicity in vitro and in vivo. However, DMFP-DPA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. DMFP-DPA also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on DMFP-DPA. One direction is to investigate its potential as an anti-cancer drug. DMFP-DPA has shown promising results in vitro and in vivo, and further research is needed to determine its effectiveness in humans. Another direction is to investigate its potential as an anti-inflammatory agent. DMFP-DPA has shown potential in animal models of arthritis, and further research is needed to determine its effectiveness in humans. Other future directions include investigating its potential as a treatment for other diseases and investigating its mechanism of action in more detail.
Conclusion:
DMFP-DPA is a novel compound that has shown promising results in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DMFP-DPA has the potential to be a valuable tool in drug discovery and the treatment of various diseases.

Synthesis Methods

DMFP-DPA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dimethyl-2-furoic acid with 3,4-dimethylphenylhydrazine to form 1-(3,5-dimethyl-2-furoyl)-N-(3,4-dimethylphenyl) hydrazine. This intermediate product is then reacted with piperidine to form DMFP-DPA. The synthesis method has been optimized to produce high yields of DMFP-DPA with high purity.

Scientific Research Applications

DMFP-DPA has shown potential applications in various scientific research fields. One of the most promising applications is in the field of drug discovery. DMFP-DPA has shown significant activity against cancer cells in vitro, and it is being investigated as a potential anti-cancer drug. DMFP-DPA has also shown potential as an anti-inflammatory agent, and it is being investigated for its use in treating inflammatory diseases such as arthritis.

properties

IUPAC Name

[3-(3,4-dimethylanilino)piperidin-1-yl]-(3,5-dimethylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-13-7-8-17(11-14(13)2)21-18-6-5-9-22(12-18)20(23)19-15(3)10-16(4)24-19/h7-8,10-11,18,21H,5-6,9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOKUTKRMHAFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=C(C=C(O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethyl-2-furoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine

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